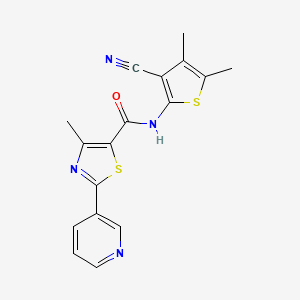

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Description

This compound is a thiazole-5-carboxamide derivative featuring a pyridin-3-yl substituent at position 2 of the thiazole ring, a methyl group at position 4, and a 3-cyano-4,5-dimethylthiophen-2-yl group as the amide substituent. Its synthesis follows a pathway analogous to other 4-methyl-2-(pyridinyl)thiazole-5-carboxamides, involving coupling of substituted esters with amines under standard coupling conditions .

Properties

CAS No. |

938022-17-4 |

|---|---|

Molecular Formula |

C17H14N4OS2 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H14N4OS2/c1-9-11(3)23-17(13(9)7-18)21-15(22)14-10(2)20-16(24-14)12-5-4-6-19-8-12/h4-6,8H,1-3H3,(H,21,22) |

InChI Key |

MAMDQSZUIZLTQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activities, particularly in pharmacology. Its structural components suggest potential efficacy as:

- Anticancer Agents : Preliminary studies indicate that it may interact with proteins involved in cancer progression or inflammation pathways.

- Antimicrobial Activity : Similar compounds have shown enzyme inhibition and antimicrobial properties, suggesting potential applications in treating infections.

Biological Evaluation

Research indicates that compounds with similar structures demonstrate significant biological activities. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methyl-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-5-carboxamide | Thiazole ring with amino substitution | Anticancer |

| 5-Methylthiazole derivatives | Thiazole ring with methyl groups | Antimicrobial |

| 4-Methylthiazole derivatives | Methylated thiazole rings | Anti-inflammatory |

The unique combination of thiophene and pyridine moieties along with the cyano group may enhance its bioactivity compared to other thiazole derivatives lacking such diverse functional groups.

Material Science

Due to its unique structural features, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can also be explored for applications in material science. Its potential uses may include:

- Organic Electronics : As a component in organic semiconductor materials.

- Sensors : Due to its reactivity and interaction capabilities with various analytes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds that share structural features with N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-y)-1,3-thiazole-5-carboxamide. For example:

- A study on thiazolo[3,2-b]-1,2,4-triazine derivatives demonstrated broad-spectrum antibacterial activity compared to standard antibiotics like Ciprofloxacin .

- Another investigation into novel substituted heterocyclic compounds revealed significant antitumor activity against breast cancer cell lines (MCF-7), indicating the therapeutic potential of compounds derived from similar structures .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences:

Key Observations :

- Pyridine Position : The pyridin-3-yl group in the target compound vs. pyridin-4-yl in other analogs (e.g., ) may alter binding interactions due to differences in nitrogen orientation.

- Amide Group Complexity: The 3-cyano-4,5-dimethylthiophen-2-yl substituent introduces steric hindrance and electron-withdrawing effects compared to simpler aryl or alkyl amides (e.g., CA16 ).

Functional Analogues in Other Heterocyclic Systems

Thiadiazole Carboxamides:

Compounds like N-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) share a pyridinyl-carboxamide scaffold but replace the thiazole core with a 1,3,4-thiadiazole ring. These exhibit higher melting points (199–200°C for 18p vs. ~180°C for thiazole analogs) and distinct electronic profiles due to sulfur and nitrogen arrangement .

Pyrimidine-Thiazole Hybrids:

The cyano group here parallels the target compound but is positioned on a pyrimidine rather than a thiophene .

Solubility and Stability:

- The target compound’s dimethylthiophen-2-yl group likely reduces aqueous solubility compared to CA16 (alkylamine substituent) , similar to trends observed in nitrothiophene carboxamides (e.g., Compound 17 ).

- Thiadiazole analogs (e.g., 18p ) exhibit better crystallinity, as evidenced by defined melting points, whereas thiazole carboxamides with bulky substituents may form amorphous solids.

Bioactivity Trends:

- Pesticidal Activity : Derivatives like N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) show pesticidal efficacy, suggesting that the pyridin-3-yl thiazole scaffold is critical for this application . The target compound’s thiophene substituent may modulate specificity.

- Antibacterial Potential: Nitrothiophene carboxamides (e.g., Compound 17 ) highlight the role of electron-deficient thiophenes in antibacterial activity, a feature shared with the target compound’s cyano-thiophene group.

Research Implications and Limitations

- Synthetic Flexibility : The target compound’s synthesis route allows for modular substitution, enabling optimization of electronic or steric properties.

- Data Gaps : Direct bioactivity data for the target compound are absent in available evidence; comparisons rely on structural analogs.

- Contradictions : While pyridin-3-yl derivatives are prevalent in pesticidal agents , pyridin-4-yl analogs dominate in antiviral research , suggesting substituent position critically influences target selectivity.

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with promising biological activities. This article delves into its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNO₂

- Molecular Weight : 354.5 g/mol

The presence of a thiazole ring, a pyridine moiety, and a thiophene component contributes to its diverse chemical properties and potential biological activities. The cyano and carboxamide functional groups enhance its reactivity and solubility in various solvents, making it suitable for different applications in medicinal chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating significant inhibition of cell proliferation. Specifically, compounds with similar structural features showed IC values in the nanomolar range against breast and lung cancer cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.045 |

| Compound B | SMMC-7721 (Liver) | 0.038 |

| Compound C | HeLa (Cervical) | 0.050 |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties . Thiazole derivatives have been reported to exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains of Mtb .

Anti-inflammatory Properties

Preliminary investigations indicate that this compound may possess anti-inflammatory activity . This is supported by studies showing that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Interaction : It may interact with receptors that modulate cell signaling pathways related to tumor growth or immune responses.

Future Research Directions

Further research is essential to fully elucidate the biological activity of this compound:

- In vitro Studies : Detailed in vitro assays are needed to confirm its efficacy against various cancer cell lines and bacterial strains.

- In vivo Studies : Animal models should be employed to assess the pharmacokinetics and therapeutic potential of the compound.

- Molecular Docking Studies : Computational studies could provide insights into the binding affinity of this compound with target proteins.

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates .

- Base choice : K₂CO₃ or Et₃N facilitates deprotonation in nucleophilic substitutions .

- Computational guidance : Quantum chemical calculations (e.g., DFT) predict reactive intermediates, while machine learning models optimize solvent/base combinations to reduce trial-and-error experimentation .

Table 1 : Reaction Condition Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, α-bromoacetophenone, K₂CO₃, DMF | 65–78 | |

| Carboxamide coupling | EDCI/HOBt, DMF, RT, 12 h | 82 |

What analytical techniques are most effective for characterizing purity and structure?

Basic Research Question

- Purity analysis : HPLC with UV detection (≥98% purity) is standard, using C18 columns and acetonitrile/water gradients .

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm; thiophene methyl groups at δ 2.1–2.3 ppm) .

- IR spectroscopy : Carboxamide C=O stretch appears at ~1650–1680 cm⁻¹ .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ expected within ±0.001 Da) .

How can computational chemistry predict reactivity or optimize synthesis?

Advanced Research Question

- Reaction path screening : Quantum mechanics/molecular mechanics (QM/MM) simulations identify transition states and energy barriers for key steps (e.g., cyclization or coupling) .

- Solvent effects : COSMO-RS models predict solubility and solvent interactions to minimize byproducts .

- DFT applications : Geometrical optimization and NMR chemical shift calculations validate synthesized structures against experimental data (e.g., thiazole ring planarity) .

Case Study : ICReDD’s hybrid computational-experimental workflow reduced optimization time for analogous heterocycles by 40% .

How should researchers resolve contradictions in biological activity data?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .

- Compound stability : Assess degradation in buffer/DMSO using LC-MS over 24–72 hours .

- Structural analogs : Compare with derivatives (e.g., 5-cyano-4-furyl dihydropyridines) to isolate pharmacophore contributions .

Table 2 : Bioactivity Data Cross-Validation Framework

| Parameter | Method | Reference |

|---|---|---|

| Purity verification | HPLC (≥98%) | |

| Stability assessment | LC-MS (t = 0, 24, 48, 72 h) | |

| Target specificity | Enzyme inhibition assays |

What are common impurities during synthesis, and how are they mitigated?

Basic Research Question

- Byproducts :

- Purification :

- Column chromatography (silica gel, ethyl acetate/hexane gradients) removes polar/non-polar impurities .

- Recrystallization in ethanol/water improves crystalline purity .

What mechanistic insights exist for this compound’s biological activity?

Advanced Research Question

- Target engagement : Thiazole-carboxamides often inhibit kinases or DNA gyrase via H-bonding (carboxamide NH to ATP-binding pocket residues) .

- Cellular uptake : LogP calculations (~2.8) suggest moderate permeability, validated via Caco-2 monolayer assays .

- Metabolic stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation; trifluoromethyl groups enhance stability in analogs .

How do structural modifications alter physicochemical properties?

Advanced Research Question

- Pyridinyl substitution : Replacing 3-pyridinyl with 4-pyridinyl increases solubility but reduces target affinity (ΔpIC₅₀ = −1.2) .

- Methyl group removal : Deleting 4-methyl on thiazole raises LogP by 0.3, decreasing aqueous solubility .

- Cyanogroup replacement : Switching cyano to nitro reduces electronegativity, altering binding kinetics .

Table 3 : Structure-Property Relationships

| Modification | Effect on LogP | Bioactivity Impact | Reference |

|---|---|---|---|

| 4-Methyl (thiazole) | +0.2 | Enhanced kinase IC₅₀ | |

| 3-Cyano (thiophene) | +0.5 | Reduced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.